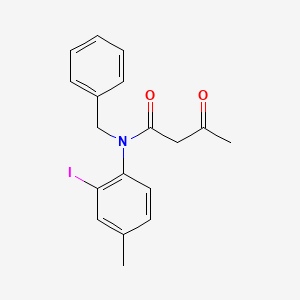
N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide is a synthetic organic compound characterized by the presence of a benzyl group, an iodo-substituted phenyl ring, and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-iodo-4-methylaniline with benzyl bromide in the presence of a base, followed by the acylation of the resulting intermediate with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-iodo-4-methylphenyl)cinnamamide
- N-Benzyl-N-(p-tolyl)cinnamamide
Uniqueness
N-Benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of the 3-oxobutanamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
922142-21-0 |
|---|---|
Molecular Formula |
C18H18INO2 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-benzyl-N-(2-iodo-4-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18INO2/c1-13-8-9-17(16(19)10-13)20(18(22)11-14(2)21)12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
VEVRSFLIASZTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC=CC=C2)C(=O)CC(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















